
9(10H)-Acridinone, 4-nitro-1-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Acridinone, 4-nitro-1-(phenylthio)-: is a chemical compound with the molecular formula C19H12N2O3S . It is known for its unique structure, which includes an acridinone core substituted with a nitro group and a phenylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of acridinone with nitric acid to introduce the nitro group, followed by the reaction with thiophenol to introduce the phenylthio group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Reduction: Amino derivatives of acridinone.
Substitution: Derivatives with different functional groups replacing the phenylthio group.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to inhibit certain enzymes and pathways is of particular interest .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds:
- 4-Nitrophenylacetyl-1H-imidazoyl-based compounds
- 4-Nitro-1,2,3-triazoles
- 4-Nitrophenylacetyl derivatives
Comparison: Compared to these similar compounds, 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is unique due to its acridinone core, which provides distinct chemical and biological properties.
Properties
| 61968-68-1 | |
Molecular Formula |
C19H12N2O3S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-nitro-1-phenylsulfanyl-10H-acridin-9-one |
InChI |
InChI=1S/C19H12N2O3S/c22-19-13-8-4-5-9-14(13)20-18-15(21(23)24)10-11-16(17(18)19)25-12-6-2-1-3-7-12/h1-11H,(H,20,22) |
InChI Key |
GXVKCZFAZONQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



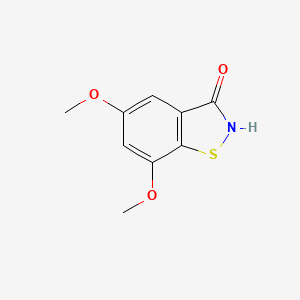
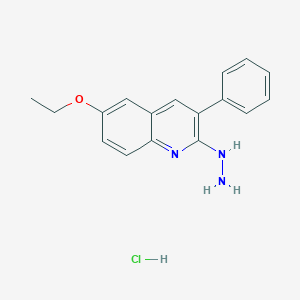
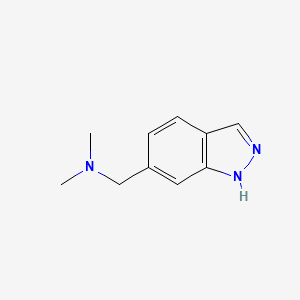
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
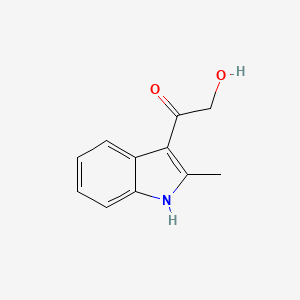
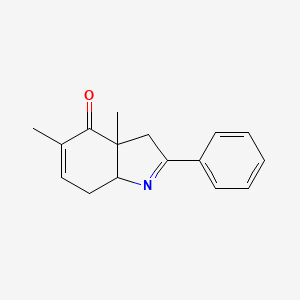

![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)

